molecular formula C22H15ClN2O2 B2404733 (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide CAS No. 477486-27-4

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide

Cat. No.: B2404733
CAS No.: 477486-27-4
M. Wt: 374.82
InChI Key: SJORNFPXCFTPNT-SDNWHVSQSA-N
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Description

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide is a synthetic organic compound that features a benzo[d]oxazole moiety, a phenyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide typically involves the following steps:

    Formation of the Benzo[d]oxazole Moiety: This can be achieved through the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Coupling with Phenyl and Chlorophenyl Groups: The benzo[d]oxazole intermediate is then coupled with 4-aminophenyl and 2-chlorophenylacrylic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but often include the use of bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives.

Scientific Research Applications

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a probe or ligand in biological studies.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific pathways or receptors.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)ethene
  • Benzo[e][1,2,4]triazinyl radicals

Uniqueness

(E)-N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(2-chlorophenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-(2-chlorophenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-18-6-2-1-5-15(18)11-14-21(26)24-17-12-9-16(10-13-17)22-25-19-7-3-4-8-20(19)27-22/h1-14H,(H,24,26)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJORNFPXCFTPNT-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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